![molecular formula C29H29N3OS2 B303495 6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B303495.png)
6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine is a compound that has been synthesized for research purposes. It is a member of the phenothiazine family of compounds and has been found to have potential applications in the field of neuroscience.
Mecanismo De Acción
The exact mechanism of action of 6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine is not fully understood. However, it has been found to have an effect on the activity of certain neurotransmitter systems. It has been shown to act as a dopamine receptor antagonist, a serotonin receptor antagonist, and a norepinephrine reuptake inhibitor.
Biochemical and Physiological Effects
6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine has been found to have several biochemical and physiological effects. It has been shown to decrease the activity of dopamine neurons in the brain, which may be responsible for its antipsychotic effects. It has also been found to increase the levels of serotonin and norepinephrine in certain areas of the brain, which may be responsible for its antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine in lab experiments is that it has been well-studied and its effects are relatively well-understood. However, one limitation is that it is a relatively complex compound to synthesize, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine. One direction is to further investigate its potential use in the treatment of psychiatric disorders such as schizophrenia and depression. Another direction is to investigate its effects on other neurotransmitter systems and its potential use in the treatment of other neurological disorders. Additionally, research could be done to develop more efficient and cost-effective methods for synthesizing this compound.
Conclusion
6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine is a complex compound that has potential applications in the field of neuroscience. Its effects on dopamine, serotonin, and norepinephrine neurotransmitter systems make it a promising candidate for the treatment of psychiatric disorders such as schizophrenia and depression. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine involves several steps. The starting material is 2-aminothiophene, which is reacted with 2-chloro-4,5,6,7-tetrahydrothieno[2,3-c]pyridine to form the intermediate product. The intermediate product is then reacted with 10-chlorophenothiazine to form the final product.
Aplicaciones Científicas De Investigación
6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine has been found to have potential applications in the field of neuroscience. It has been shown to have an effect on certain neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This compound has been studied for its potential use in the treatment of psychiatric disorders such as schizophrenia and depression.
Propiedades
Nombre del producto |
6-tert-pentyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine |
|---|---|
Fórmula molecular |
C29H29N3OS2 |
Peso molecular |
499.7 g/mol |
Nombre IUPAC |
[3-amino-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-phenothiazin-10-ylmethanone |
InChI |
InChI=1S/C29H29N3OS2/c1-4-29(2,3)18-13-14-20-17(15-18)16-19-25(30)26(35-27(19)31-20)28(33)32-21-9-5-7-11-23(21)34-24-12-8-6-10-22(24)32/h5-12,16,18H,4,13-15,30H2,1-3H3 |
Clave InChI |
DOTDGMGLJRCPQR-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC2=C(C1)C=C3C(=C(SC3=N2)C(=O)N4C5=CC=CC=C5SC6=CC=CC=C64)N |
SMILES canónico |
CCC(C)(C)C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)N4C5=CC=CC=C5SC6=CC=CC=C64)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate](/img/structure/B303413.png)
![ethyl (1E)-N-(3-cyano-4-methyl-5-oxo-4H-pyrano[3,2-c]chromen-2-yl)methanimidate](/img/structure/B303414.png)
![ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate](/img/structure/B303416.png)
![3-Ethyl-5-{3-[(1-ethyl-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B303418.png)
![1-Methyl-5-[4-({3-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)benzylidene]-3-[3-(4-morpholinyl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B303420.png)


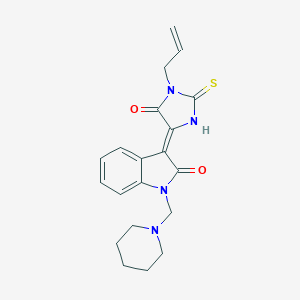
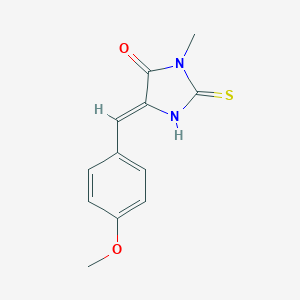
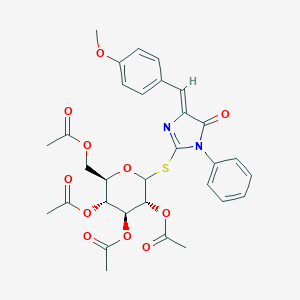
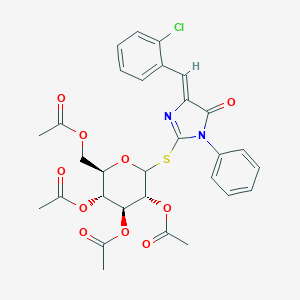
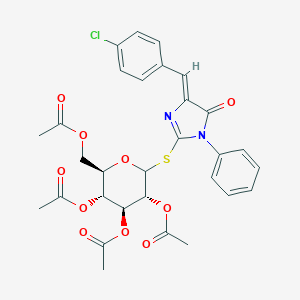

![5-[4-(Dimethylamino)benzylidene]-3-[4-(dimethylamino)phenyl]-2-thioxo-4-imidazolidinone](/img/structure/B303435.png)